2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
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Overview
Description
2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Alkylation and Acylation
The synthesis of tetrahydroisoquinolines involves alkylation and acylation processes, leading to derivatives with various biological activities. For example, the N-pivaloyl-isoquinoline-3-carboxylic acids are alkylated and acylated to form compounds like (+)-corlumine, an important group of alkaloids (Huber & Seebach, 1987).
Formation of Doubly Constrained ACC Derivatives
The synthesis of novel derivatives, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylates, is achieved through unique cyclopropanation processes. These derivatives serve as constrained amino acid systems and have potential applications in various fields, including medicinal chemistry (Szakonyi, Fülöp, Tourwé & de Kimpe, 2002).
Anticancer Agents Synthesis
Tetrahydroisoquinolines show promising applications in cancer research. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram & Ardley, 2010).
Chemical Structure and Properties
Stereochemical Studies
Investigations into the stereochemical properties of tetrahydroisoquinoline derivatives have provided insights into their molecular structure, essential for understanding their reactivity and interaction with biological targets (Bernáth, Kóbor, Fülöp, Sohár, Argay & Kălmăn, 1986).
Photophysical Properties and Solid-State Emission
Certain derivatives exhibit unique photophysical properties, including aggregation-enhanced emission, which are important for applications in material sciences and optical technologies (Srivastava, Singh & Mishra, 2016).
Potential Therapeutic Applications
Angiotensin-Converting Enzyme Inhibitors
Some tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), suggesting potential therapeutic applications in treating hypertension and cardiovascular diseases (Hayashi, Ozaki, Nunami, Uchida, Kato, Kinashi & Yoneda, 1983).
Antiallergic Activity
Certain tetracyclic derivatives of quinoline-2-carboxylic acids, including benzoyl and other substituted compounds, have been shown to possess significant antiallergic activity, indicating their potential use in allergy treatment (Erickson, Lappi, Rice, Swingle & Van Winkle, 1978).
Mechanism of Action
Target of Action
Similar compounds have been studied and found to interact with key functional proteins in bacterial cell division .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target proteins, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to impact bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Based on the potential targets and pathways, it can be inferred that the compound may have an impact on bacterial cell division .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)17(20)19-11-15-5-3-2-4-14(15)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCTQYFLDSAOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349569 |
Source
|
Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-20-0 |
Source
|
Record name | 1,2,3,4-Tetrahydro-2-(4-methylbenzoyl)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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